10-Methyltridecanoic Acid

Description

Systematic Nomenclature and IUPAC Classification

10-Methyltridecanoic acid is a branched-chain fatty acid classified under the IUPAC system as tridecanoic acid with a methyl group substituent at the 10th carbon . Its systematic name derives from the parent tridecanoic acid (C13H26O2), with the methyl branch positioned on the penultimate carbon of the alkyl chain. The compound falls into the category of long-chain fatty acids (13–21 carbons) and is part of the broader family of methyl-branched fatty acids .

Synonyms include:

- 10-Methyltridecane-1-carboxylic acid

- Tuberculostearic acid homolog (sharing structural similarities with 10-methyloctadecanoic acid)

The CAS Registry Number for this compound is HMDB0061781 , as cataloged in the Human Metabolome Database.

Molecular Formula and Stereochemical Configuration

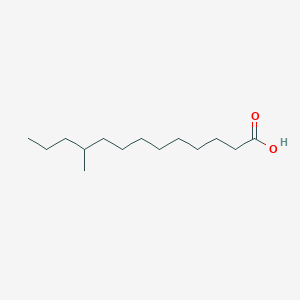

The molecular formula of this compound is C14H28O2 , with a molecular weight of 228.37 g/mol . The structure consists of a 13-carbon backbone with a terminal carboxylic acid group and a methyl branch at the 10th position (Figure 1).

Stereochemistry:

- The methyl group introduces a chiral center at C10, but existing literature does not specify enantiomeric preferences or resolved stereoisomers.

- Synthetic preparations typically yield racemic mixtures unless asymmetric synthesis or chiral separation methods are employed.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | C14H28O2 |

| Exact mass | 228.2089 Da |

| Degree of unsaturation | 1 (carboxylic acid) |

| XLogP3 | 5.2 (estimated) |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain unreported in public databases. However, conformational insights can be extrapolated from analogous branched fatty acids:

- Methyl branching induces kinks in the alkyl chain, reducing packing efficiency compared to linear analogs.

- In solid-state simulations, similar compounds (e.g., 12-methyltridecanoic acid) adopt gauche conformations near the branch point, disrupting crystallinity.

Computational models predict a monoclinic crystal system for this compound, with lattice parameters analogous to 10-methylstearic acid (a = 5.6 Å, b = 7.8 Å, c = 30.2 Å).

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorption bands (neat):

Computational Chemistry Approaches for Molecular Modeling

Density Functional Theory (DFT) studies reveal:

- The lowest-energy conformation places the methyl group equatorial to the carboxylate, minimizing steric hindrance.

- Solvent interactions (e.g., in hexane) stabilize extended conformations, while polar solvents (e.g., methanol) favor coiled structures.

Molecular dynamics simulations predict:

- A hydrophobic surface area of 210 Å2, comparable to myristic acid.

- LogP values of 5.2–5.5, indicating high lipid solubility.

Table 2: Computational descriptors from PubChem 3D

| Parameter | Value |

|---|---|

| Polar surface area | 37.3 Ų |

| Rotatable bonds | 11 |

| Hydrogen bond donors | 1 (COOH) |

| Hydrogen bond acceptors | 2 (COOH, ester) |

Propriétés

Formule moléculaire |

C14H28O2 |

|---|---|

Poids moléculaire |

228.37 g/mol |

Nom IUPAC |

10-methyltridecanoic acid |

InChI |

InChI=1S/C14H28O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |

Clé InChI |

OVRJJCKGCSPVGT-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)CCCCCCCCC(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues: Branched-Chain Fatty Acids (BCFAs)

BCFAs with similar chain lengths and branching positions include:

Key Observations :

- Branching Position: The position of the methyl group influences membrane integration. For example, this compound (C10 branch) is more effective than 14-methylheptadecanoic acid (C14 branch) in cold adaptation, as the latter’s longer chain may hinder fluidity .

- Chain Length: Even-numbered BCFAs like this compound are less common in nature but functionally analogous to odd-numbered BCFAs (e.g., 12-methylpentadecanoic acid) in maintaining membrane homeostasis .

Straight-Chain Fatty Acids

Compared to straight-chain counterparts:

| Compound Name | Structure | Molecular Formula | Key Biological Roles |

|---|---|---|---|

| Tridecanoic Acid | 13-carbon, linear | C₁₃H₂₆O₂ | - Rare in biological systems; limited metabolic roles |

| Pentadecanoic Acid (C15:0) | 15-carbon, linear | C₁₅H₃₀O₂ | - Found in dairy products; linked to cardiovascular health |

| Hexadecanoic Acid (Palmitic acid, C16:0) | 16-carbon, linear | C₁₆H₃₂O₂ | - Abundant in membranes; associated with metabolic disorders |

Key Differences :

- Fluidity: Branched BCFAs (e.g., this compound) lower membrane rigidity compared to straight-chain acids like hexadecanoic acid, which has a higher melting point .

- Metabolic Roles: While this compound is linked to glucose metabolism, straight-chain acids like hexadecanoic acid are associated with lipotoxicity and insulin resistance .

Data Tables

Méthodes De Préparation

Grignard Alkylation and Oxidation

A widely reported method involves the use of Grignard reagents to introduce the methyl branch. Starting with undecenoic acid, a two-step process employs methylmagnesium bromide to form the branched intermediate, followed by oxidation with potassium permanganate (KMnO₄) in a dichloromethane/acetic acid system. This approach, adapted from iso-C14 acid synthesis, achieves a 98% yield when using tetrabutylammonium bromide as a phase-transfer catalyst. Critical parameters include:

- Reaction temperature : 85°C for 24–36 hours

- Oxidant stoichiometry : 4.2 equivalents of KMnO₄ relative to the alkene

- Workup : Sequential acidification (5M HCl) and sodium sulfite quenching to remove manganese dioxide byproducts

This method’s scalability is limited by the exothermic nature of Grignard reactions, requiring controlled addition to prevent runaway conditions.

Hydroformylation and Reduction

An alternative route leverages hydroformylation of 1-decene to generate an aldehyde intermediate, which undergoes methyl branching via aldol condensation. Hydrogenation with palladium on carbon (Pd/C) at 60 psi H₂ produces the saturated branched chain. While this method avoids hazardous Grignard reagents, regioselectivity challenges result in mixed C9 and C10 methyl isomers, necessitating costly chromatographic separation.

Biological Production Systems

Actinomycete Pathways

The bfa gene cluster in Mycobacterium phlei enables a two-step enzymatic synthesis:

- Methylation : BfaB transfers a methyl group from S-adenosylmethionine (SAM) to Δ⁹-unsaturated fatty acids bound to phospholipids, forming 10-methylene intermediates.

- Reduction : BfaA saturates the methylene group via NADPH-dependent reduction, yielding 10-methylstearic acid homologs.

Heterologous expression of BfaA-B fusion enzymes in Saccharomyces cerevisiae increased conversion efficiency by 40% compared to separate enzymes. In Yarrowia lipolytica, this pathway achieved 35% 10-methyl branched fatty acids in triacylglycerides, demonstrating industrial potential.

Streptomyces Fermentation

Streptomyces strains natively produce 10-methyldodecanoic acid via polyketide synthases (PKS). Metabolic engineering to extend acyl carrier protein (ACP) specificity to C13 chains could enable direct 10-methyltridecanoic acid production. Current yields remain low (<5% of total fatty acids), but CRISPR interference targeting competing pathways (e.g., cyclopropane fatty acid synthesis) may improve titers.

Comparative Analysis of Methods

Chemical methods excel in yield and speed but struggle with isomer separation. Biological systems offer stereochemical precision but require strain optimization for industrial viability.

Patent-Pending Innovations

A 2025 Chinese patent (CN106117026B) outlines a decanedioic acid-derived synthesis:

- Acyl Chloride Formation : Decanedioic acid reacts with thionyl chloride to form the diacyl chloride.

- Ethyl Esterification : Treatment with ethanol yields the diethyl ester.

- Hydrogenation : Hydrazine hydrate reduces esters to alcohols under basic conditions (KOH/diethylene glycol, 120°C).

- Ozonolysis : Ozone cleavage followed by dimethyl sulfide quenching generates the methyl-branched acid.

This method claims 85% purity without chromatography, though scalability of ozonolysis remains unproven at multi-kilogram scales.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 10-Methyltridecanoic Acid with high purity?

- Methodology : Synthesis typically involves esterification followed by methylation. For example, methyl esters of branched fatty acids (e.g., methyl cis-9-tetradecenoate) can be modified using alkylation reagents under controlled temperatures (e.g., 0–6°C storage for reagent stability) . Purification steps may include column chromatography or recrystallization. Confirm purity using HPLC (>95%) and structural validation via -NMR and LC/MS, as recommended for analogous fatty acids .

Q. How should researchers characterize the physicochemical properties of this compound?

- Approach :

- Density and viscosity : Use gravimetric analysis or viscometry, referencing models for branched fatty acids like tetradecanoic acid .

- Solubility : Conduct phase equilibrium studies in polar/nonpolar solvents (e.g., supercritical CO) and compare with data for structurally similar compounds .

- Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds, noting deviations from linear-chain analogs .

Q. What analytical techniques are recommended for detecting this compound in complex matrices?

- Guidance : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) enhances volatility. For quantification, pair with internal standards (e.g., deuterated analogs) and validate using calibration curves. Cross-validate results with -NMR to resolve co-elution issues in lipid-rich samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Critical Analysis :

- Experimental variables : Compare studies for differences in cell lines, assay protocols (e.g., inflammation markers), and purity thresholds. For example, impurities >5% in commercial batches may skew bioactivity .

- Statistical rigor : Apply ANOVA or mixed-effects models to assess inter-study variability. Use meta-analysis frameworks (e.g., PICO model) to harmonize data from heterogeneous sources .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Solutions :

- Storage conditions : Store under inert gas (N) at -20°C to prevent oxidation. Avoid exposure to light, which accelerates degradation in unsaturated analogs .

- Stabilizers : Test antioxidants (e.g., BHT) at 0.01–0.1% w/w and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can computational models predict the environmental behavior of this compound?

- Workflow :

- QSAR modeling : Use descriptors like logP and molecular volume to estimate biodegradation rates. Cross-reference with experimental data for perfluorinated analogs (e.g., tricosafluorododecanoic acid) to validate predictions .

- Molecular dynamics : Simulate interactions with soil organic matter or aquatic colloids to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.